Cross-Coupling Reactivity: 3-(2-Bromothiophen-3-yl)pyridine vs. Monocyclic Bromothiophene Analogs
The reactivity of 3-(2-bromothiophen-3-yl)pyridine in Suzuki-Miyaura cross-coupling is governed by the electronic properties conferred by its thiophene and pyridine moieties. Heteroaryl bromides containing pyridine are generally more reactive than bromothiophenes or bromofurans due to the electron-withdrawing nature of the pyridine nitrogen, which facilitates oxidative addition [1]. This class-level trend applies to the target compound, which combines both a pyridine acceptor and a thiophene donor in a single biaryl structure, positioning its reactivity intermediate between monocyclic bromopyridines and monocyclic bromothiophenes [2].
| Evidence Dimension | Suzuki-Miyaura cross-coupling reactivity ranking of heteroaryl bromides |
|---|---|
| Target Compound Data | Pyridine-containing heteroaryl bromide (higher reactivity class) |
| Comparator Or Baseline | Bromothiophenes and bromofurans (lower reactivity class) |
| Quantified Difference | General reactivity ranking: bromopyridines > bromothiophenes > bromofurans |
| Conditions | Pd-catalyzed Suzuki coupling with heteroarylboronic acids; catalyst: [PdCl(C3H5)]2/Tedicyp |
Why This Matters
Users requiring efficient cross-coupling with standard palladium catalysts can expect higher conversion rates than with monocyclic bromothiophene alternatives, reducing optimization time and catalyst loading requirements.
- [1] Feuerstein, M., Doucet, H., & Santelli, M. (2007). Synthesis of biheteroaryl derivatives by tetraphosphine/palladium-catalysed Suzuki coupling of heteroaryl bromides with heteroarylboronic acids. Journal of Organometallic Chemistry, 692(1-3), 636-644. View Source
- [2] Yang, J., Liu, S., Zheng, J. F., & Zhou, J. (2012). Room-Temperature Suzuki-Miyaura Coupling of Heteroaryl Chlorides and Tosylates. European Journal of Organic Chemistry, 2012(31), 6248-6259. View Source
